molecular formula C6H14BrNO2S B3040523 D-Methionine methylsulfonium bromide CAS No. 212757-14-7

D-Methionine methylsulfonium bromide

Cat. No.: B3040523
CAS No.: 212757-14-7
M. Wt: 244.15 g/mol
InChI Key: CWRPHDXBTKMSKT-NUBCRITNSA-N
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Description

D-Methionine methylsulfonium bromide: is a chemical compound with the molecular formula C6H14BrNO2S and a molar mass of 244.15 g/mol It is a derivative of the amino acid methionine, where the sulfur atom is bonded to a methyl group and a bromide ion

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Methionine methylsulfonium bromide typically involves the reaction of D-methionine with methylating agents in the presence of a bromide source. One common method includes the use of methanol and sulfuric acid to convert D-methionine to its methylsulfonium salt, followed by the addition of tetraethylammonium bromide to form the bromide salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the hydrolysis of protein with hydrochloric acid, removal of ammonia and basic amino acids using phosphotungstic acid, and conversion of methionine to the methylsulfonium salt. The final step involves the replacement of the phosphotungstate with bromide to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: D-Methionine methylsulfonium bromide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to regenerate D-methionine.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion under basic conditions.

Major Products Formed:

Scientific Research Applications

D-Methionine methylsulfonium bromide has several applications in scientific research:

Comparison with Similar Compounds

D-Methionine methylsulfonium bromide can be compared with other sulfonium compounds such as:

    S-Adenosylmethionine (SAM): A naturally occurring sulfonium compound involved in methylation reactions.

    Methionine sulfone: An oxidized form of methionine with different chemical properties.

    Homocysteine methylsulfonium bromide: A similar compound with a different amino acid backbone.

Uniqueness: this compound is unique due to its specific structure and the presence of the D-isomer of methionine. This configuration can influence its reactivity and interactions with biological molecules, making it distinct from other sulfonium compounds .

Properties

IUPAC Name

[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRPHDXBTKMSKT-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C)CC[C@H](C(=O)O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Methionine methylsulfonium bromide
Reactant of Route 2
D-Methionine methylsulfonium bromide
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D-Methionine methylsulfonium bromide
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D-Methionine methylsulfonium bromide
Reactant of Route 5
D-Methionine methylsulfonium bromide
Reactant of Route 6
D-Methionine methylsulfonium bromide

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